molecular formula C19H15F2N3O2 B2890535 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide CAS No. 899986-55-1

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide

Cat. No.: B2890535
CAS No.: 899986-55-1
M. Wt: 355.345
InChI Key: GKVDAHIQHAXYDF-UHFFFAOYSA-N
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Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. Its structure, featuring a 2,6-difluorobenzamide moiety linked to a 6-ethoxypyridazine scaffold through a phenyl ring, suggests potential as a core intermediate or pharmacophore for developing novel biologically active compounds. Research into analogous compounds indicates that similar molecules are frequently explored as kinase inhibitors and protease inhibitors. The 2,6-difluorobenzamide group is a common structural element in compounds designed for protein-targeting and is found in molecules investigated for a range of therapeutic areas . Similarly, the pyridazine heterocycle is a privileged structure in drug discovery, often contributing to favorable binding interactions and pharmacokinetic properties . This combination of features makes this compound a valuable chemical tool for researchers building compound libraries, investigating structure-activity relationships (SAR), and screening for new inhibitors or modulators of enzymatic activity. Researchers can utilize this compound as a key intermediate to generate derivatives for probing specific biological targets or pathways. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c1-2-26-17-10-9-16(23-24-17)12-5-3-6-13(11-12)22-19(25)18-14(20)7-4-8-15(18)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDAHIQHAXYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

Pyridazines are commonly synthesized via cyclization reactions. A plausible route involves the condensation of a 1,4-diketone with hydrazine:

  • 1,4-Diketone Preparation : Ethyl glyoxylate and a substituted acetylene undergo cycloaddition to form a 1,4-diketone intermediate.
  • Hydrazine Cyclization : Treatment with hydrazine hydrate in ethanol yields 3,6-disubstituted pyridazine.

Amide Bond Formation

Acid Chloride Method

Procedure :

  • Activation : 2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to form 2,6-difluorobenzoyl chloride.
  • Coupling : The acid chloride is reacted with 3-(6-ethoxypyridazin-3-yl)aniline in dichloromethane (DCM) with triethylamine (TEA) as a base.

Conditions :

  • Solvent: Anhydrous DCM
  • Temperature: 0°C to room temperature
  • Yield: ~75–85% after column chromatography (silica gel, hexane/ethyl acetate)

Coupling Reagent Approach

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
Procedure :

  • Activation : 2,6-Difluorobenzoic acid, EDC, and HOBt are mixed in DMF at 0°C for 30 minutes.
  • Coupling : 3-(6-Ethoxypyridazin-3-yl)aniline is added, and the reaction is stirred at room temperature for 12–24 hours.

Conditions :

  • Solvent: Dry DMF
  • Workup: Aqueous extraction, followed by purification via recrystallization (ethanol/water)
  • Yield: ~80–90%

Comparative Analysis of Coupling Methods

Method Reagents/Conditions Yield Purity Advantages Challenges
Acid Chloride SOCl₂, TEA, DCM 75–85% >95% Rapid reaction, minimal side products Moisture sensitivity, SOCl₂ handling
EDC/HOBt EDC, HOBt, DMF 80–90% >98% Mild conditions, high compatibility Cost of reagents, DMF removal

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps (e.g., SOCl₂ reactions) and improve reproducibility.

Green Chemistry Alternatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.
  • Catalyst Recycling : Palladium recovery via supported catalysts reduces costs.

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives have been shown to inhibit certain enzymes and receptors, leading to their pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoylurea Class

Benzoylurea derivatives are a prominent class of compounds sharing the 2,6-difluorobenzamide motif. Key examples include:

Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
  • Structure : Replaces the ethoxypyridazine group with a 4-chlorophenylurea linkage.
  • Use : Insect growth regulator targeting chitin synthesis in arthropods .
  • Key Difference : The absence of a pyridazine ring reduces metabolic stability compared to the ethoxypyridazine-containing target compound.
Chlorfluazuron (N-[[3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl]carbamoyl]-2,6-difluorobenzamide)
  • Structure : Incorporates a chlorinated pyridinyloxy group instead of ethoxypyridazine.
  • Use : Insecticide with broad-spectrum activity against Lepidoptera .
  • Key Difference : The trifluoromethylpyridine moiety enhances lipophilicity and insecticidal potency but may increase environmental persistence.
Novaluron (N-[[3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide)
  • Structure : Features a complex trifluoroethoxy substituent.
  • Use : Lepidopteran-specific insecticide .
  • Key Difference : The bulky trifluoromethoxy group improves binding to insect acetylcholinesterase but may limit systemic mobility in plants.

Pyridazine-Containing Analogues

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide
  • Structure: Shares the ethoxyphenyl-pyridazine core but includes a pyridazinone (6-oxo) group and an ethyl spacer.
  • Use : Investigated for antifungal activity .
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate)
  • Structure: Replaces the benzamide with an ethyl benzoate and adds a phenethylamino linker.
  • Use : Anticancer candidate .
  • Key Difference : The ester group and absence of fluorine substituents alter pharmacokinetic properties, favoring oral bioavailability.

Substituted Pyrimidine Derivatives

Compounds such as N-(3-(((6-(Difluoromethyl)-2-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4c) and N-(3-(((6-Ethyl-5-fluoropyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide (4d) ():

  • Structure : Feature pyrimidine rings with sulfur-containing linkers.
  • Use : Antifungal agents with IC₅₀ values < 10 μM against Botrytis cinerea.
  • Key Difference : The thioether linkage and pyrimidine substituents enhance antifungal specificity but may increase susceptibility to oxidative degradation.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Use Key Property
Target Compound C₂₀H₁₅F₂N₃O₂* 6-Ethoxypyridazin-3-yl Research compound High polarity due to ethoxy group
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 4-Chlorophenylurea Insect growth regulator Low aqueous solubility
Chlorfluazuron C₂₀H₉Cl₃F₅N₃O₃ 3-Chloro-5-(trifluoromethyl)pyridinyloxy Broad-spectrum insecticide High lipophilicity
Novaluron C₁₇H₉ClF₈N₂O₄ Trifluoromethoxy-1,1,2-trifluoroethoxy Lepidopteran insecticide Environmental persistence
Compound 4c C₂₀H₁₄F₄N₄O₂S 6-(Difluoromethyl)-2-methylpyrimidin-4-yl Antifungal Thioether-linked bioactivity

*Calculated molecular weight: 399.4 g/mol (based on ).

Research Findings and Functional Implications

  • Ethoxypyridazine vs. Chlorophenyl : The ethoxy group in the target compound may improve metabolic stability compared to chlorophenyl groups in diflubenzuron, reducing bioaccumulation risks .
  • Fluorine Substitution : The 2,6-difluorobenzamide motif is conserved across analogs, enhancing electronegativity and binding to target enzymes (e.g., chitin synthase) .
  • Pyridazine vs.

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H14_{14}F2_{2}N4_{4}O
  • CAS Number : 922640-08-2

This compound exhibits several biological activities primarily through modulation of specific signaling pathways:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it may target the PI3K pathway, which is critical in many cancers, particularly those with PTEN deficiency .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Effects

The pharmacological profile of this compound includes:

Effect Description
Anticancer Activity Induces apoptosis in cancer cell lines; inhibits tumor growth in xenograft models .
Anti-inflammatory Reduces levels of pro-inflammatory cytokines in vitro .
Metabolic Stability Displays favorable pharmacokinetic properties, enhancing oral bioavailability .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound involved administering the compound to mice with PTEN-deficient prostate tumors. The results indicated a significant reduction in tumor size compared to control groups. This suggests that the compound effectively targets the PI3K pathway and could be a candidate for further clinical development .

Case Study 2: Inflammatory Response Modulation

In another study focusing on its anti-inflammatory properties, the compound was tested on macrophage cell lines exposed to lipopolysaccharides (LPS). Results showed a marked decrease in the production of TNF-alpha and IL-6 cytokines, indicating its potential use in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide, and what intermediates are critical to its formation?

The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the pyridazine and benzamide moieties. A common approach for similar benzamide derivatives includes:

  • Step 1 : Synthesis of the 6-ethoxypyridazine core via nucleophilic substitution or cyclization reactions.
  • Step 2 : Functionalization of the phenyl ring at the 3-position, possibly through Suzuki-Miyaura coupling or Ullmann-type reactions to attach the pyridazine group.
  • Step 3 : Formation of the 2,6-difluorobenzamide moiety via amide coupling (e.g., using HATU or EDCI as coupling agents).
    Key intermediates include the pyridazine-phenyl precursor and the activated carboxylic acid derivative of 2,6-difluorobenzoic acid. Reaction optimization (e.g., temperature, catalyst loading) is critical to minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and water (acidified with 0.1% TFA).
  • Spectroscopy : Confirm the structure via 1^1H/13^13C NMR (e.g., characteristic peaks for fluorinated benzamide at δ ~165 ppm in 13^13C) and high-resolution mass spectrometry (HRMS).
  • Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications to the pyridazine or benzamide moieties influence the compound’s bioactivity, and what computational tools can predict these effects?

  • Structure-Activity Relationship (SAR) : Substitutions on the pyridazine ring (e.g., ethoxy vs. methoxy groups) and fluorination patterns on the benzamide can alter binding affinity to biological targets. For example, difluorination at the 2,6-positions enhances metabolic stability and hydrophobic interactions in similar benzamide-based pesticides .
  • Computational Methods : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with target enzymes (e.g., chitin synthase in insects). Density Functional Theory (DFT) calculations assess electronic effects of substituents .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : Fluorine atoms and planar aromatic systems often lead to poor crystal growth due to weak intermolecular interactions.
  • Solutions :
    • Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
    • Employ SHELX software for structure refinement, particularly for resolving disorder in the pyridazine ring or fluorinated regions. Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation improves resolution for heavy atoms like fluorine .

Q. How can conflicting solubility data for this compound be resolved across different solvent systems?

  • Methodological Approach :
    • Conduct systematic solubility studies using the shake-flask method in buffered (pH 7.4) and organic solvents (DMSO, ethanol).
    • Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity.
    • Use differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .

Q. What analytical strategies are recommended for detecting degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Detection Methods :
    • LC-MS/MS to identify degradation products (e.g., hydrolysis of the amide bond or de-ethoxylation of pyridazine).
    • Gas chromatography (GC) with FID detection for volatile byproducts.
    • Quantify stability using ICH Q1A(R2) guidelines for shelf-life prediction .

Methodological Notes

  • SHELX Refinement : For crystallographic data, prioritize the SHELXL module for small-molecule refinement, leveraging its robust handling of fluorine atoms and disorder .
  • Biological Assays : Use insect cell lines (e.g., Sf9) for evaluating chitin synthesis inhibition, a common mode of action for benzamide derivatives .

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